BenchChemオンラインストアへようこそ!

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cross-coupling Late-stage functionalization Building block utility

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine (CAS 118801-75-5) is a brominated fused heterocycle belonging to the thiazolo[4,5-c]pyridine class, bearing a primary amine at the 2-position and a bromine substituent at the 7-position of the pyridine ring. With molecular formula C₆H₄BrN₃S and a molecular weight of 230.09 g/mol, it is supplied as a powder with ≥95% purity and a melting point of 312–315 °C.

Molecular Formula C6H4BrN3S
Molecular Weight 230.09 g/mol
CAS No. 118801-75-5
Cat. No. B1381626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
CAS118801-75-5
Molecular FormulaC6H4BrN3S
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Br)SC(=N2)N
InChIInChI=1S/C6H4BrN3S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10)
InChIKeyHVOUOYWYYBFBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine (CAS 118801-75-5): Core Scaffold Identity and Procurement Baseline


7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine (CAS 118801-75-5) is a brominated fused heterocycle belonging to the thiazolo[4,5-c]pyridine class, bearing a primary amine at the 2-position and a bromine substituent at the 7-position of the pyridine ring . With molecular formula C₆H₄BrN₃S and a molecular weight of 230.09 g/mol, it is supplied as a powder with ≥95% purity and a melting point of 312–315 °C . The compound functions primarily as a versatile synthetic building block in medicinal chemistry, where the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to generate diversified analog libraries targeting kinase inhibition and MALT1 allosteric modulation [1].

Why 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Cannot Be Interchanged with Generic Thiazolopyridine Building Blocks


Within the thiazolo[4,5-c]pyridine chemotype, the precise position of bromination and the nature of the 2-substituent (amine vs. thiol vs. H) dictate both synthetic downstream potential and biological target engagement profile [1]. The C7-bromo substituent is not merely a generic halogen tag — its position on the pyridine ring, para to the pyridine nitrogen and ortho to the ring-fusion junction, creates a unique electronic environment that governs regioselectivity in cross-coupling reactions, whereas C6-bromo or C2-bromo isomers exhibit different oxidative addition kinetics with Pd(0) catalysts . Furthermore, the [4,5-c] ring fusion pattern produces a distinct hinge-binding geometry in kinase active sites compared to the [5,4-c] or [5,4-b] regioisomers, a feature exploited in MALT1 and PI3K inhibitor design programs where subtle changes in fusion topology produce order-of-magnitude shifts in target affinity [2]. Substituting with the non-halogenated parent thiazolo[4,5-c]pyridin-2-amine (CAS 89786-54-9) eliminates the capacity for late-stage diversification via C–C bond formation entirely.

Quantitative Differentiation Evidence: 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Versus Closest Analogs


C7-Bromo Enables Late-Stage Diversification: Comparison with Non-Halogenated Parent Scaffold

The C7-bromo substituent permits Pd-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions that are impossible with the non-halogenated parent thiazolo[4,5-c]pyridin-2-amine (CAS 89786-54-9). This is a discrete synthetic capability: the parent scaffold requires de novo resynthesis of each analog, whereas the 7-bromo derivative allows parallel library generation from a single advanced intermediate . The bromine at C7 is positioned on the pyridine ring, a site that is generally more reactive toward oxidative addition than thiazole-ring bromines due to lower electron density in the pyridine ring .

Cross-coupling Late-stage functionalization Building block utility

Melting Point Elevation Reflects Enhanced Crystal Lattice Stability vs. Non-Brominated Parent

The target compound exhibits a melting point of 312–315 °C (powder form), compared with 296 °C (decomposition) for the non-brominated parent thiazolo[4,5-c]pyridin-2-amine (CAS 89786-54-9) [1]. This +16–19 °C elevation is attributable to the increased molecular weight (230.09 vs. 151.19 g/mol) and enhanced polarizability from the bromine atom, which strengthens intermolecular van der Waals contacts and potential halogen-bonding interactions in the crystal lattice.

Thermal stability Solid-state properties Handling and storage

Molecular Weight and Predicted LogP Differentiation from Non-Brominated Parent Impacts Pharmacokinetic Behavior of Derived Analogs

Bromine substitution at C7 increases molecular weight by 78.9 Da (230.09 vs. 151.19 g/mol) relative to the parent scaffold . The predicted LogP for the parent thiazolo[4,5-c]pyridin-2-amine is reported as 0.40 (ChemSrc) to 0.75 (ChemBase), and the brominated derivative is expected to be approximately 0.7–1.0 LogP units higher based on the π-value of aromatic bromine (π ≈ +0.86 for Br on aromatic systems). This lipophilicity shift directly influences membrane permeability and metabolic stability of final analogs derived from this building block.

Physicochemical properties Lead optimization Lipophilicity

Regioisomeric Differentiation: Thiazolo[4,5-c] vs. Thiazolo[5,4-c] Fusion Pattern Dictates Kinase Hinge-Binding Geometry

The [4,5-c] ring fusion pattern positions the pyridine nitrogen and the 2-amine in a donor-acceptor arrangement distinct from the [5,4-c] regioisomer (CAS 1440427-76-8). In the MALT1 allosteric inhibitor program, thiazolopyridine derivatives with the [4,5-c] topology demonstrated Ki values ranging from 10–46 nM, with SAR data indicating that changes in ring fusion topology alter the hydrogen-bonding network with the allosteric binding pocket [1]. The [4,5-c] isomer presents the pyridine nitrogen at a position that can engage a different set of hinge-region residues compared to the [5,4-c] isomer, where the nitrogen is repositioned relative to the thiazole ring [2].

Kinase inhibitor design Hinge-binding motif Regioisomer selectivity

2-Amine vs. 2-Thiol Functional Handle: Differential Derivatization Chemistry and Biological Profile

The primary amine at C2 enables amide coupling, urea formation, reductive amination, and Buchwald-Hartwig N-arylation — reactions unavailable to the corresponding 2-thiol analog 7-bromothiazolo[4,5-c]pyridine-2-thiol (CAS 108724-10-3) . The amine also serves as a hydrogen-bond donor in kinase hinge-binding motifs, whereas the thiol would present a softer, more polarizable sulfur atom with distinct hydrogen-bonding acceptor/donor character. The 2-aminothiazole motif is a privileged pharmacophore in kinase inhibitor design, with the exocyclic NH₂ group forming a conserved bidentate hydrogen bond with the hinge region backbone carbonyl and NH of the target kinase [1].

Derivatization chemistry Functional group interconversion Bioisostere comparison

Optimal Research and Procurement Application Scenarios for 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine


Kinase-Focused Fragment and Lead-Generation Library Synthesis via C7 Cross-Coupling

The C7-bromo handle enables parallel Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids to generate focused kinase inhibitor libraries. The [4,5-c] thiazolopyridine core with 2-amine presents a validated hinge-binding motif, as demonstrated in the MALT1 allosteric inhibitor series where thiazolopyridine derivatives achieve Ki values of 10–46 nM [1]. Procurement of this building block allows medicinal chemistry teams to explore C7-aryl SAR in a single synthetic step, rather than synthesizing each analog de novo from the non-halogenated scaffold. This is the primary use case supported by existing evidence.

PI3K and c-KIT Inhibitor Scaffold Development Leveraging [4,5-c] Fusion Topology

Thiazolo[4,5-c]pyridine derivatives have been investigated as PI3K inhibitors, with the brominated scaffold serving as the key intermediate for introducing diversity elements at C7 [1]. The [4,5-c] fusion pattern provides a geometric orientation of the pyridine nitrogen that is distinct from the [5,4-b] series used in c-KIT inhibitor programs, enabling exploration of orthogonal kinase selectivity profiles. The 2-amine serves as the essential hinge-binding hydrogen-bond donor, making this specific building block — with both the correct fusion pattern and the amine present — the appropriate choice for PI3K-focused library construction.

MALT1 Allosteric Inhibitor SAR Expansion at the C7 Vector

The Scott et al. (2019) study established that thiazolopyridines function as allosteric inhibitors of MALT1 with good cellular potency and exquisite selectivity, and mouse PK profiling showed low in vivo clearance and moderate oral exposure [1]. The C7 position on the pyridine ring represents a key vector for modulating potency and selectivity within this chemical series. This building block provides a direct entry point for synthesizing C7-substituted analogs for MALT1 inhibitor optimization, with the bromine serving as the synthetic handle for introducing diverse substituents.

Halogen-Enriched Fragment Library Construction for X-Ray Crystallographic Screening

The bromine atom at C7 provides anomalous scattering signal for X-ray crystallographic fragment screening, enabling unambiguous assignment of binding pose and orientation within protein active sites. Combined with the 2-amine hinge-binding motif present in the thiazolo[4,5-c]pyridine scaffold [1], this compound is well-suited for incorporation into halogen-enriched fragment libraries targeting kinases and other ATP-binding proteins. The melting point of 312–315 °C indicates sufficient thermal stability for DMSO stock solution preparation and long-term storage under standard fragment library conditions.

Quote Request

Request a Quote for 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.